2-(5-Bromo-2-pyridylazo)-5-(diéthylamino)phénol

Vue d'ensemble

Description

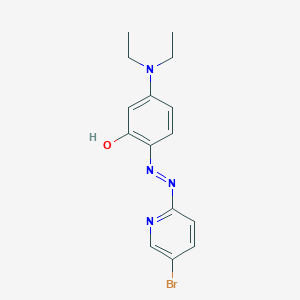

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is an organic compound that features a pyridylazo group and a diethylamino group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Applications De Recherche Scientifique

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has several applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.

Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the development of sensors and other analytical devices.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol typically involves the reaction of 5-bromo-2-pyridylamine with 5-(diethylamino)salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form complexes with metal ions, which can be detected through changes in color or fluorescence. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4’-(diethylamino)acetophenone: Another compound with a diethylamino group and a bromine atom, used as a pharmaceutical intermediate.

3-Diethylaminophenol: Contains a diethylamino group and a phenol group, known for its reactivity with acids and bases.

4-(2-Pyridylazo)-resorcinol: Similar in structure with a pyridylazo group, used for the detection of heavy metal ions.

Uniqueness

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is unique due to its combination of a pyridylazo group and a diethylamino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in analytical chemistry and biochemical research.

Activité Biologique

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly referred to as 5-Br-PADAP, is an organic compound notable for its applications as a chelating agent in analytical chemistry. This compound is characterized by its ability to form stable colored complexes with various metal ions, which facilitates their detection and quantification. Its biological activity has garnered attention in various research contexts, particularly in relation to its interactions with metal ions and potential applications in environmental and health-related studies.

Chemical Structure and Properties

5-Br-PADAP is classified as a heterocyclic azo dye, featuring a pyridine ring linked to a phenolic group through an azo (-N=N-) bridge. The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅BrN₄O

- CAS Number : 14337-53-2

The compound's ability to interact with metal ions is primarily attributed to the presence of the azo group and the nitrogen atoms in the pyridine ring, which can coordinate with metals such as copper, lead, and iron.

Chelating Properties

The primary biological activity of 5-Br-PADAP lies in its chelating properties. It forms stable complexes with heavy metals, which can be beneficial for detoxification processes in biological systems. Research indicates that these complexes can influence the bioavailability of metals in various environments, including soils and aquatic systems.

Case Studies

- Metal Ion Recovery : A study demonstrated that varying concentrations of 5-Br-PADAP significantly affected the recovery rates of copper (Cu), iron (Fe), and lead (Pb) from contaminated samples. The optimal concentration for maximum recovery was identified, showcasing the compound's effectiveness in environmental remediation efforts .

- Antimicrobial Activity : While the primary focus has been on its chelating properties, some studies have explored the antimicrobial potential of 5-Br-PADAP. However, findings indicate that it exhibits limited antimicrobial activity against common pathogens when tested in cosmetic formulations . This suggests that while it may not serve as a potent antimicrobial agent, its role in metal ion complexation could indirectly affect microbial growth by altering metal availability.

Spectroscopic Analysis

The biological activity of 5-Br-PADAP has been characterized using various analytical techniques. UV-visible spectroscopy has been instrumental in identifying distinct absorbance peaks corresponding to different metal complexes formed with the compound. This method allows researchers to monitor interactions between 5-Br-PADAP and metal ions quantitatively.

Table of Metal Complex Formation

| Metal Ion | Stability Constant (log K) | Color Change |

|---|---|---|

| Cu(II) | 6.3 | Blue |

| Fe(III) | 5.8 | Red |

| Pb(II) | 4.9 | Yellow |

This table summarizes the stability constants for complexes formed between 5-Br-PADAP and selected metal ions, indicating the strength of interaction and the resulting color change upon complexation.

Propriétés

IUPAC Name |

2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVCXDAVEHOIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871961 | |

| Record name | 2-[(5-Bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Aldrich MSDS] | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14337-53-2 | |

| Record name | 5-Br-PADAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14337-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTC96V5DTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.